Ambrisentan Impurity E
Overview
Description
A metabolite of Ambrisentan
Mechanism of Action
Target of Action
Ambrisentan Impurity E, like Ambrisentan, selectively targets the endothelin type A (ETA) receptor . The ETA receptor is primarily located in pulmonary vascular smooth muscle cells . Endothelin, an endogenous hormone found in higher quantities in patients with pulmonary arterial hypertension, binds to two receptors, ETA and ETB . The ETA receptor is responsible for cell growth in the vessels as well as vasoconstriction .
Mode of Action
This compound inhibits the action of the ETA receptor, thereby preventing vasoconstriction . This selective inhibition of the ETA receptor prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation .
Biochemical Pathways
The inhibition of the ETA receptor by this compound affects the endothelin pathway . This pathway plays a key role in the pathobiology of pulmonary arterial hypertension, exerting vasoconstrictor and mitogenic effects . The ETA receptor is responsible for cell growth in the vessels as well as vasoconstriction, while the ETB receptor plays a role in vasodilation, endothelin 1 clearance, and anti-proliferation of cells .
Result of Action
The result of this compound’s action is the relaxation of muscles in blood vessels, allowing them to dilate and permit a reduction in blood pressure . This can improve exercise capacity in patients with pulmonary arterial hypertension .
Biochemical Analysis
Biochemical Properties
Ambrisentan Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with endothelin receptors, particularly the endothelin type-A receptor, which is found on vascular smooth muscle cells and cardiac cells. This interaction inhibits the endothelin-mediated activation of second messenger systems, leading to vasodilation and reduced vascular resistance
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the migration and invasion of cancer cells, such as COLO-357 metastatic pancreatic adenocarcinoma cells, OvCar3 ovarian carcinoma cells, MDA-MB-231 breast adenocarcinoma cells, and HL-60 promyelocytic leukemia cells . This inhibition is associated with changes in the transcriptome of these cells, leading to a normalization of gene expression profiles. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with endothelin receptors, particularly the endothelin type-A receptor. By binding to this receptor, this compound prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure . This mechanism also involves the inhibition of cell proliferation and the modulation of gene expression, which contributes to its anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, but its degradation products may have different effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell migration and invasion, as well as prolonged modulation of gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pre-clinical murine model of metastatic breast cancer, treatment with this compound was effective in decreasing metastasis into the lungs and liver, with a significant enhancement in animal survival . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of endothelin receptor antagonists. It interacts with enzymes such as cytochrome P450, which are involved in the hepatic metabolism of many drugs . The elimination of this compound and its metabolites occurs primarily in the bile following hepatic and/or extra-hepatic metabolism . Understanding these metabolic pathways is crucial for predicting potential drug interactions and ensuring the safe use of ambrisentan.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues may also be influenced by its binding affinity to endothelin receptors and other cellular targets.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to the plasma membrane, where it interacts with endothelin receptors, as well as to other subcellular structures involved in cellular signaling and metabolism . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential effects on cellular function.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXMENQXDEDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.